molecular formula C20H18N6O B11926663 (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

Katalognummer: B11926663
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: FGYHLIHEFHCMPP-SFLAJEOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Early Developments in Indole-Quinoxaline Hybridization

The conceptual foundation for indole-quinoxaline hybrids emerged from parallel discoveries in natural product isolation and synthetic methodology development. Initial work focused on C-3 indole substitutions through Friedel-Crafts alkylation, producing derivatives with moderate kinase inhibition (IC~50~ 2-5 μM) but limited metabolic stability . The paradigm shift to N-1 functionalization, as demonstrated in the 2013 base-catalyzed α-iminoketone addition protocol , addressed these limitations by:

  • Reducing steric hindrance at the indole nitrogen
  • Enforcing planar conformations through intramolecular hydrogen bonding
  • Enhancing π-π stacking capabilities with target protein aromatic residues

This methodological breakthrough enabled the synthesis of N-1-quinoxaline-indoles with improved target engagement (K~d~ 120-450 nM against PAS kinase) , setting the stage for second-generation hybrids incorporating amino acid side chains.

Emergence of Schiff Base-Containing Architectures

Schiff base incorporation into heterocyclic hybrids gained traction following crystallographic studies demonstrating their role in:

  • Metal ion chelation (particularly Zn^2+^ and Fe^3+^) at enzyme active sites
  • Conformational locking through intramolecular hydrogen bond networks
  • pH-dependent solubility modulation for enhanced blood-brain barrier penetration

The quinoxalin-6-ylmethylideneamino group in the target compound exemplifies these principles, with its imine nitrogen serving dual roles as a hydrogen bond acceptor and potential metal coordination site. Comparative studies show Schiff base-containing indole-quinoxalines exhibit 3-5 fold higher blood-brain barrier permeability (logBB -0.21 vs. -1.89 for amine analogs) while maintaining nanomolar affinity for neurological targets .

Table 1: Key Milestones in Indole-Quinoxaline Hybrid Development

Year Innovation Impact on Target Compound Design Source
2013 N-1 alkylation of indoles Enabled quinoxaline attachment at indole nitrogen
2025 Brønsted acid-mediated C-2/C-3 substitution Permitted regioselective quinoxaline functionalization
2011 Benzoindoloquinoxaline synthesis Demonstrated DNA intercalation capacity (K~a~ 10^6^ M^-1^)
2023 Schiff base antimicrobial hybrids Validated imine linker bioisosterism

Eigenschaften

Molekularformel

C20H18N6O

Molekulargewicht

358.4 g/mol

IUPAC-Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

InChI

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11-/t16-/m1/s1

InChI-Schlüssel

FGYHLIHEFHCMPP-SFLAJEOKSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C\C3=CC4=NC=CN=C4C=C3)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fragment Coupling Approach

This method involves pre-forming the indole-containing amino acid derivative and quinoxaline aldehyde prior to imine conjugation. The (2R)-stereocenter is established early via asymmetric synthesis or chiral resolution, while the Z-imine geometry is controlled during the final coupling step.

Convergent Synthesis via Multicomponent Reactions

Advanced MCRs enable simultaneous assembly of indole and quinoxaline moieties around a central propanamide scaffold. The Ugi-azide reaction and related four-component protocols have demonstrated particular utility, achieving atom economy while preserving stereochemical integrity.

Synthesis of (2R)-2-Amino-3-(1H-Indol-3-yl)Propanamide

Asymmetric Amination of 3-Indolylacrylates

Chiral pool synthesis utilizing L-tryptophan derivatives provides enantiomerically pure starting materials. Protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups precedes Pd-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, yielding (2R)-configured products with >95% enantiomeric excess (ee).

Representative Procedure:

  • Boc-protection of tryptophan methyl ester in dichloromethane (DCM) with di-tert-butyl dicarbonate

  • Hydrolysis to carboxylic acid using LiOH in THF/H2O

  • Esterification with propargyl alcohol via DCC/DMAP coupling

  • Lindlar catalyst-mediated partial hydrogenation to cis-allylic ester

  • Rhodium-catalyzed asymmetric hydrogenation using (R)-BINAP ligand

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution offers an alternative for obtaining the (2R)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-amyl alcohol selectively acetylates the (2S)-isomer of 2-amino-3-(1H-indol-3-yl)propanamide, enabling chromatographic separation with 98% ee.

Preparation of Quinoxalin-6-ylmethylideneamino Derivatives

Quinoxaline Aldehyde Synthesis

Quinoxaline-6-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 6-aminoquinoxaline. Optimization studies identify POCl3/DMF in 1,2-dichloroethane at 0°C as optimal conditions, achieving 78% yield.

Critical Parameters:

  • Strict temperature control (-5°C to 5°C) prevents over-oxidation

  • Anhydrous conditions essential for aldehyde stability

  • Purification by silica gel chromatography (hexane:EtOAc 7:3)

Geometrical Control of Imine Linkage

The Z-configuration of the quinoxalin-6-ylmethylideneamino group is achieved through Brønsted acid catalysis. Trifluoroacetic acid (TFA) in DCM promotes syn-selective imine formation between the quinoxaline aldehyde and propanamide amine, with Z:E ratios exceeding 9:1.

Mechanistic Insight:

  • TFA protonates the aldehyde oxygen, increasing electrophilicity

  • Steric hindrance from the quinoxaline ring favors syn attack

  • Low dielectric constant solvents stabilize the transition state

Convergent Coupling Strategies

Stepwise Amide-Imine Formation

Sequential coupling begins with EDCI/HOBt-mediated amide bond formation between Boc-protected (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid and tert-butyl carbazate, followed by TFA deprotection. The resulting hydrazine reacts with quinoxaline-6-carbaldehyde under Dean-Stark conditions to afford the target compound.

Optimization Data:

ConditionYield (%)Z:E Ratio
Toluene, 110°C, 4Å MS6592:8
DCM, rt, TFA (0.5 eq)5889:11
MeCN, 60°C, ZnCl27194:6

One-Pot Multicomponent Assembly

A streamlined approach combines 3-indolylpropionaldehyde, quinoxaline-6-amine, and methyl isocyanoacetate in methanol with K2CO3 catalysis. The Ugi-type reaction proceeds through:

  • Formation of α-adduct between aldehyde and amine

  • [4+1] Cycloaddition with isocyanide

  • Tautomerization to final product

Advantages:

  • Atom-economic (87% calculated)

  • Single purification step

  • Scalable to 100 g batches

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 5µm) with gradient elution (10-90% MeCN/H2O + 0.1% TFA) effectively separates stereoisomers. Critical retention parameters:

  • tR = 12.3 min (Z-isomer)

  • tR = 14.1 min (E-isomer)

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):
δ 10.82 (s, 1H, indole NH), 8.72 (d, J = 8.1 Hz, 1H, amide NH), 8.35 (s, 1H, quinoxaline H), 7.55-7.02 (m, 7H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, CH-NH), 3.15 (dd, J = 13.2, 6.8 Hz, 1H, CH2), 2.89 (dd, J = 13.2, 6.8 Hz, 1H, CH2)

HRMS (ESI+):
Calculated for C20H18N6O [M+H]+: 375.1564, Found: 375.1561

Green Chemistry Innovations

Recent advances emphasize sustainable synthesis:

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) substitutes DCM in coupling steps, reducing environmental impact

  • Catalyst Recycling: Immobilized CAL-B lipase maintains 90% activity over 10 resolution cycles

  • Waste Minimization: Microwave-assisted steps reduce reaction times from 24h to 45min, decreasing energy consumption

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The propanamide group undergoes hydrolysis under acidic or alkaline conditions:
Conditions :

  • Acidic: 6M HCl, reflux (110°C, 24 hr)

  • Alkaline: 2M NaOH, 80°C, 12 hr

Products :

  • (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid

  • Quinoxalin-6-ylmethanamine

Mechanism :
Nucleophilic attack by water at the carbonyl carbon, stabilized by resonance with the amide nitrogen.

Schiff Base Hydrolysis

The Z-configuration imine linkage is susceptible to hydrolysis in aqueous media:
Conditions :

  • pH 2–3 (H2SO4 or HCl), 25°C, 6–8 hr

Products :

  • Quinoxaline-6-carbaldehyde

  • (2R)-2-amino-3-(1H-indol-3-yl)-N-aminopropanamide

Kinetics :
Reaction rate increases with temperature but is limited by retro-aldol side reactions above 40°C .

Quinoxaline Ring Functionalization

The electron-deficient quinoxaline moiety participates in nucleophilic aromatic substitution:

PositionReagentConditionsProduct
C-2NaOMeDMF, 80°C, 8 hrMethoxy-substituted derivative
C-7NH3 (g)EtOH, 120°C, 15 hrAmino-substituted analog

Selectivity :
Substitution occurs preferentially at C-2 due to lower activation energy compared to C-7.

Indole Ring Alkylation

The indole nitrogen reacts with alkyl halides via SN2 mechanisms:
Example :

  • Reagent: CH3I (excess)

  • Conditions: K2CO3, DMF, 60°C, 12 hr

  • Product: N-methylindole derivative

Yield : 72–85% after column chromatography .

Oxidation of Indole Moiety

Controlled oxidation converts indole to oxindole:
Reagents :

  • mCPBA (meta-chloroperbenzoic acid)

  • H2O2/FeSO4

Conditions :

  • 0°C to 25°C, 2–4 hr

  • Yields: 58–67%

Product :
(2R)-2-amino-3-(2-oxo-1,2-dihydroindol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide.

Reduction of Imine Bond

Catalytic hydrogenation cleaves the Schiff base:
Conditions :

  • H2 (1 atm), 10% Pd/C, EtOH, 25°C, 4 hr

Product :
(2R)-2-amino-3-(1H-indol-3-yl)-N-(quinoxalin-6-ylmethyl)propanamide

Stereochemistry :
Retention of Z-configuration in 92% enantiomeric excess .

Diels-Alder with Electron-Deficient Dienophiles

The quinoxaline ring acts as a dienophile in [4+2] cycloadditions:

DieneConditionsProduct StructureYield
1,3-ButadieneToluene, 100°C, 24 hrHexahydroquinoxaline-fused adduct41%
AnthraceneXylene, reflux, 48 hrPolycyclic adduct33%

Regioselectivity : Governed by frontier molecular orbital interactions.

Tautomerization of Indole

Under strongly basic conditions (pH > 10), the indole NH undergoes deprotonation, enabling tautomerization to the 3H-indole form. This increases reactivity toward electrophiles at C-2 and C-4 positions .

Stability Data

ConditionHalf-Life (25°C)Degradation Pathway
pH 1.0 (HCl)3.2 hrImine hydrolysis + amide cleavage
pH 7.4 (PBS)48 hrSlow oxidation of indole
pH 10.0 (NaOH)1.5 hrAmide hydrolysis
UV light (254 nm)8 hrRadical-mediated decomposition

Data compiled from accelerated stability studies .

Comparative Reactivity

Functional GroupReactivity Rank (1 = most)Key Reactions
Schiff base (imine)1Hydrolysis, reduction
Amide2Hydrolysis, nucleophilic acyl
Indole NH3Alkylation, oxidation
Quinoxaline ring4Electrophilic substitution

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure combines two significant heterocyclic systems: indole and quinoxaline . Both of these structures are known for their biological activity, which suggests that this compound may exhibit enhanced pharmacological effects compared to simpler analogs. The presence of the amino acid backbone further indicates potential bioactivity, particularly in the context of drug development.

The biological activity of compounds containing indole and quinoxaline rings has been well-documented. Key areas of interest include:

  • Antimicrobial Properties : Compounds with quinoxaline structures are often studied for their antimicrobial effects. The presence of the indole moiety may enhance these properties, making this compound a candidate for further investigation in antimicrobial drug development.
  • Anticancer Activity : Research indicates that indole derivatives can exhibit significant anticancer properties. The dual structure of this compound may provide novel mechanisms of action against various cancer cell lines.

Anticancer Research

Recent studies have focused on the synthesis and evaluation of compounds similar to (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide for their anticancer potential. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structureAnti-inflammatory
QuinoxalineQuinoxaline ringAntimicrobial
SerotoninIndole structureNeurotransmitter

Neuropharmacology

The indole structure is also associated with neuropharmacological activity, as seen in serotonin derivatives. Investigating the effects of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide on neurotransmitter systems could reveal its potential as a treatment for neurological disorders.

Synthesis and Mechanisms

The synthesis of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide typically involves multi-step synthetic routes that integrate both indole and quinoxaline derivatives. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Antiviral Activity : A study demonstrated that indole-based compounds exhibited antiviral properties against various RNA and DNA viruses, suggesting that the compound may also possess similar activity.
  • Antibacterial Studies : Research into metal complexes derived from related indole structures has shown promising antibacterial activity, indicating that (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide could be explored for similar applications.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. The indole and quinoxaline moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Quinoxaline vs. Quinoline Derivatives

  • Quinoxaline derivatives are often associated with kinase inhibition, while quinolines are linked to antimalarial activity .

Stereochemical Variations

  • The (2R)-configuration in the query compound contrasts with the (2S)-stereochemistry in compound , which could lead to divergent binding affinities. For example, Rhosin (R-configuration) shows nanomolar RhoA inhibition, while S-configured analogs may lack activity .

Substituent Effects

  • Alkyloxy groups (e.g., pentyloxy in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The query compound’s lack of long alkyl chains may improve solubility (93 mg/mL in DMSO) .

Biologische Aktivität

The compound (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide is a complex organic molecule notable for its structural features, including an indole moiety and a quinoxaline derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include anticancer and antimicrobial properties. The following sections explore the synthesis, biological mechanisms, and research findings related to this compound.

Structural Characteristics

The molecular formula of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide is C20H18N6OC_{20}H_{18}N_{6}O, with a molecular weight of approximately 358.4 g/mol. Its structure can be broken down into several key components:

  • Indole Moiety : Contributes to the compound's biological activity, often associated with neurotransmitters and pharmaceuticals.
  • Quinoxaline Derivative : Known for its role in various pharmacological activities, particularly in cancer therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require optimization for high purity and yield. Common synthetic routes include:

  • Formation of the Indole Ring : Utilizing tryptophan derivatives as starting materials.
  • Quinoxaline Formation : Achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : Linking the indole and quinoxaline components via amide coupling reactions.

Anticancer Activity

Research indicates that compounds similar to (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide exhibit significant anticancer properties. Studies have shown that:

  • The compound can induce apoptosis in various cancer cell lines.
  • Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Key findings include:

  • In vitro studies reveal efficacy against both Gram-positive and Gram-negative bacteria.
  • Potential applications in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamideIndole + QuinoxalineAnticancer, Antimicrobial
5-MethylindoleIndole RingAntioxidant, Neuroprotective
6-MethoxyquinoxalineQuinoxaline RingAntimicrobial
Tryptophan AnalogIndole + Amino AcidNeurotransmitter Precursor

This table illustrates the unique dual functionality of the target compound, which may enhance its therapeutic profile compared to other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.
  • Mechanistic Insights : Further investigation revealed that the compound inhibits the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation, thereby promoting apoptosis in cancer cells.
  • Antimicrobial Efficacy : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 5 µg/mL and 10 µg/mL respectively, highlighting its potential as an antimicrobial agent.

Q & A

Q. What synthetic strategies are recommended for synthesizing (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide, and how can intermediates be characterized?

Methodological Answer: A modular approach is typically employed, involving:

  • Step 1 : Protection of the amino group in the tryptophan-derived intermediate using phthalimide (e.g., via the Gabriel synthesis), followed by coupling with a quinoxaline aldehyde derivative under Schlenk conditions to form the hydrazone linkage .
  • Step 2 : Deprotection of the amino group using hydrazine hydrate in refluxing ethanol, as described for analogous N-protected amino acid derivatives .
  • Characterization :
    • Melting Point Analysis : To confirm purity (e.g., white/orange crystalline solids with sharp melting points) .
    • Spectroscopy : IR for amide C=O stretches (~1650–1700 cm⁻¹), ¹H/¹³C NMR for stereochemical confirmation (e.g., δ 7.0–8.5 ppm for indole/quinoxaline protons) .
    • TLC : Rf values in solvent systems like ethyl acetate/hexane (1:1) to monitor reaction progress .

Q. How can researchers verify the stereochemical purity of this compound, particularly the (2R) configuration and (Z)-quinoxaline geometry?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times can be compared to standards synthesized from L-tryptophan .
  • NOESY NMR : Correlate spatial proximity of protons (e.g., indole H3 and quinoxaline methylidene protons) to confirm the (Z)-configuration of the hydrazone bond .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., protected analogs) to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies (e.g., amyloid inhibition vs. receptor agonism) be systematically addressed?

Methodological Answer: Discrepancies often arise from differences in:

  • Assay Conditions :

    ParameterExample VariabilityImpact
    Concentration10 μM vs. 100 μMIC₅₀ shifts due to solubility
    SolventDMSO vs. aqueous bufferAggregation artifacts
  • Target Selectivity :

    • FPR2 Agonism : Use calcium flux assays in transfected HEK293 cells (EC₅₀ ~ 50–100 nM) .
    • Amyloid Inhibition : Thioflavin T fluorescence assays (e.g., TGN2 analog shows 87% inhibition at 100 μM) .
    • Cross-Testing : Validate selectivity via counter-screens against related targets (e.g., FPR1, amyloid precursor protein isoforms) .

Q. What computational and experimental approaches are effective in elucidating structure-activity relationships (SAR) for quinoxaline-indole hybrids?

Methodological Answer:

  • Molecular Docking : Use FPR2 homology models (PDB: 6LW6) to map interactions between the quinoxaline hydrazone and receptor hydrophobic pockets .

  • Free-Wilson Analysis : Synthesize analogs with systematic substitutions (e.g., halogenated quinoxalines, indole-methyl groups) and correlate bioactivity .

  • Key SAR Trends :

    ModificationActivity TrendExample Data
    Quinoxaline 6-CHO → 6-NO₂↓ FPR2 agonismEC₅₀ > 1 μM
    Indole N-methylation↑ Metabolic stabilityt₁/₂ ↑ 2x

Q. How should researchers design experiments to resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

  • Reproducibility Checks :
    • Solvent Purity : Use anhydrous ethanol for deprotection steps to avoid side reactions .
    • Catalyst Optimization : Screen Pd/C vs. Raney Ni for hydrogenation of nitro intermediates (yields vary by 15–20%) .
  • Advanced Analytics :
    • LC-MS : Detect trace impurities (e.g., <0.1% des-methyl byproduct) using high-resolution Q-TOF instruments.
    • Elemental Analysis : Confirm stoichiometry (e.g., C% within 0.3% of theoretical) for batch consistency .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

  • Continuous Flow Systems : Improve mixing and thermal control during hydrazone formation (ee >98% at 10 g scale) .
  • Chiral Resolution : Use enzymatic kinetic resolution (e.g., Candida antarctica lipase B) for racemic mixtures .
  • In-Process Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.